molecular formula C19H16Cl2N2O3S B12162938 (2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B12162938
M. Wt: 423.3 g/mol
InChI Key: YBKMWKARSBWEPN-IDUWFGFVSA-N
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Description

Structurally, it features a thiazolidin-4-one core with a (3,5-dichlorophenyl)imino group at position 2 and a 4-ethoxy-3-methoxybenzylidene moiety at position 3.

Properties

Molecular Formula

C19H16Cl2N2O3S

Molecular Weight

423.3 g/mol

IUPAC Name

(5Z)-2-(3,5-dichlorophenyl)imino-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16Cl2N2O3S/c1-3-26-15-5-4-11(6-16(15)25-2)7-17-18(24)23-19(27-17)22-14-9-12(20)8-13(21)10-14/h4-10H,3H2,1-2H3,(H,22,23,24)/b17-7-

InChI Key

YBKMWKARSBWEPN-IDUWFGFVSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC(=C3)Cl)Cl)S2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC(=CC(=C3)Cl)Cl)S2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Core: This step usually involves the reaction of a thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.

    Substitution Reactions:

    Imination: The final step involves the formation of the imine bond, typically through the condensation of an amine with an aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Nucleophilic Reactions

The imino group (C=N) and the thiazolidinone ring are key sites for nucleophilic attack.

Reaction TypeReagents/ConditionsProducts/OutcomeSource Analogues
Imine Hydrolysis Aqueous HCl (1M, reflux, 6h)Cleavage of imino group to form 3,5-dichloroaniline and thiazolidinone-2-one
Thiol Addition Thioglycolic acid (DMF, 80°C, 4h)Thiazolidine-2-thione derivative via nucleophilic attack at C2 position
Amine Condensation Primary amines (EtOH, Δ, 12h)Schiff base formation at the exocyclic benzylidene group

Electrophilic Reactions

Electrophilic substitution occurs preferentially at the aromatic rings due to electron-donating substituents (ethoxy, methoxy).

Reaction TypeReagents/ConditionsProducts/OutcomeSource Analogues
Nitration HNO₃/H₂SO₄ (0°C, 2h)Nitration at para position of the 3,5-dichlorophenyl ring
Halogenation Cl₂ (FeCl₃ catalyst, CH₂Cl₂, 25°C)Chlorination of the benzylidene ring at meta positions
Sulfonation H₂SO₄ (fuming, 50°C, 3h)Sulfonation at the ethoxy-substituted benzene ring

Cycloaddition Reactions

The conjugated double bonds in the benzylidene and thiazolidinone moieties participate in [4+2] cycloadditions.

Reaction TypeReagents/ConditionsProducts/OutcomeSource Analogues
Diels-Alder Maleic anhydride (toluene, 110°C, 8h)Six-membered adduct formation at the benzylidene group
1,3-Dipolar Azides (Cu(I) catalyst, MeCN, 24h)Triazole-linked hybrid compounds via click chemistry

Redox Reactions

The thiazolidinone ring and benzylidene group undergo oxidation and reduction.

Reaction TypeReagents/ConditionsProducts/OutcomeSource Analogues
Oxidation KMnO₄ (H₂O, 70°C, 3h)Cleavage of the thiazolidinone ring to sulfonic acid derivatives
Reduction NaBH₄ (MeOH, 0°C, 1h)Hydrogenation of the C=N bond to form a secondary amine
Catalytic Hydrogenation H₂ (Pd/C, EtOAc, 25°C)Saturation of the benzylidene double bond to a dihydro derivative

Hydrolysis and Ring-Opening Reactions

The thiazolidinone ring is susceptible to hydrolysis under acidic or basic conditions.

Reaction TypeReagents/ConditionsProducts/OutcomeSource Analogues
Acidic Hydrolysis HCl (6M, reflux, 12h)Ring opening to form a mercapto-carboxylic acid derivative
Basic Hydrolysis NaOH (10%, EtOH, Δ, 6h)Degradation to 3,5-dichloroaniline and disulfide byproducts

Photochemical Reactions

UV irradiation induces isomerization and bond cleavage.

Reaction TypeConditionsProducts/OutcomeSource Analogues
E→Z Isomerization UV light (254 nm, MeCN, 2h)Reversible isomerization of the benzylidene double bond
C-S Bond Cleavage UV light (365 nm, O₂, 4h)Formation of sulfoxide and carbonyl fragments

Metal Coordination

The sulfur and nitrogen atoms act as ligands for transition metals.

Metal IonConditionsComplex StructureSource Analogues
Cu(II) CuCl₂ (MeOH, 25°C, 2h)Square-planar complex with S and N coordination
Fe(III) Fe(NO₃)₃ (EtOH, Δ, 6h)Octahedral complex involving thiazolidinone ring and imino group

Biological Activation Pathways

In enzymatic environments, the compound undergoes specific transformations:

EnzymePathwayMetabolites/ProductsSource Analogues
Cytochrome P450 Oxidative dechlorinationHydroxylated derivatives at dichlorophenyl group
Glutathione Transferase Conjugation with glutathioneThioether adducts at the electrophilic C5 position

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi. For instance, studies have shown that modifications in the thiazolidinone structure can enhance antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

A study conducted by Özyazıcı et al. demonstrated that thiazolidinone derivatives, including those similar to (2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one, exhibited promising results against multiple microbial pathogens. The research highlighted the importance of substituent variations on the thiazolidinone ring in modulating antimicrobial efficacy .

Anticancer Properties

The anticancer potential of this compound has also been investigated. Thiazolidinones are known to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have shown that (2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one can effectively reduce cell viability in several cancer cell lines, including breast and colon cancer cells.

A notable case study involved the testing of related thiazolidinone compounds where structural modifications led to enhanced cytotoxicity against cancer cells. The mechanism of action is believed to involve the disruption of cellular signaling pathways that promote cancer cell survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidinone derivatives. The presence of electron-withdrawing groups (like dichlorophenyl) and electron-donating groups (such as methoxy and ethoxy substituents) significantly influences the compound's reactivity and biological properties.

Substituent Effect on Activity
3,5-DichlorophenylEnhances antimicrobial activity
4-Ethoxy groupIncreases solubility and bioavailability
3-Methoxy groupModulates cytotoxicity

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The imine and thiazolidinone moieties are crucial for binding to enzymes and receptors, inhibiting their activity. This inhibition can lead to the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: The 3,5-dichlorophenylimino group in the target compound may enhance binding affinity compared to mono-chloro analogs (e.g., J19 ) due to increased electron-withdrawing effects and steric bulk. 4-Ethoxy-3-methoxybenzylidene substituents likely improve metabolic stability relative to hydroxy-containing analogs (e.g., 5c ), as ether groups resist phase II metabolism.

Synthesis and Yield :

  • Microwave-assisted synthesis (e.g., 5c, 88% yield ) is more efficient than conventional methods (e.g., 34% yield for 9n ). The target compound’s synthesis may require optimization for substituent compatibility.

Crystallographic Insights :

  • Analogous compounds (e.g., ) exhibit planar heterocyclic rings and intermolecular hydrogen bonding (e.g., C–H⋯S, C–H⋯π), which stabilize crystal packing. The target compound’s ethoxy group may introduce torsional strain, altering molecular conformation .

Physicochemical Properties

  • Melting Points : Most analogs melt between 230–260°C (e.g., 3k: 230–232°C ), suggesting the target compound may exhibit similar thermal stability.
  • Spectral Data : NMR shifts for benzylidene protons in analogs range from δ 7.2–8.5 ppm , with downfield shifts expected for the target compound’s electron-rich 4-ethoxy-3-methoxy group.

Biological Activity

The compound (2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, known for its diverse biological activities. This article synthesizes existing research findings and data on its biological activity, focusing on its potential therapeutic applications.

1. Anticancer Activity

Thiazolidin-4-one derivatives have shown significant anticancer properties. For instance, studies indicate that modifications in the thiazolidin-4-one structure can enhance cytotoxicity against various cancer cell lines:

  • Mechanism : Compounds induce apoptosis through intrinsic and extrinsic pathways. For example, derivatives have been shown to inhibit cell proliferation in HeLa and other tumor cell lines with IC50 values indicating potent activity .
  • Case Study : A recent synthesis of thiazolidin-4-one derivatives revealed that certain compounds exhibited lower IC50 values compared to standard chemotherapeutics like irinotecan, suggesting their potential as effective anticancer agents .

2. Antidiabetic Activity

Thiazolidin-4-ones are recognized for their role in managing diabetes:

  • Mechanism : These compounds enhance glucose uptake in insulin-resistant models and modulate metabolic parameters such as hyperglycemia and hyperlipidemia .
  • Research Findings : In high-carbohydrate diet-induced insulin-resistant mice, specific thiazolidin-4-one derivatives improved glucose tolerance and reduced adiposity, indicating their potential as insulin sensitizers .

3. Antioxidant Activity

The antioxidant properties of thiazolidin-4-one derivatives are well-documented:

  • Evaluation Methods : Various assays such as DPPH and TBARS have been utilized to assess antioxidant capacity. Certain derivatives were found to significantly reduce lipid peroxidation .
  • Results : Compounds with specific substitutions showed enhanced antioxidant activity compared to controls, suggesting structural modifications can optimize efficacy .

4. Antimicrobial Activity

Thiazolidin-4-ones exhibit broad-spectrum antimicrobial effects:

  • Mechanism : These compounds disrupt bacterial cell membranes or inhibit essential metabolic processes in pathogens.
  • Findings : Research has demonstrated that certain thiazolidinones possess potent activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for antibiotic development .

Data Summary

Biological ActivityMechanism/EffectNotable Findings
AnticancerInduces apoptosisIC50 values lower than irinotecan
AntidiabeticEnhances glucose uptakeReduces hyperglycemia in diabetic models
AntioxidantScavenges free radicalsSignificant reduction in lipid peroxidation
AntimicrobialDisrupts bacterial cell functionEffective against various bacterial strains

Q & A

Q. What are the key structural features of this thiazolidin-4-one derivative, and how do they influence its reactivity?

The compound features a thiazolidinone core (five-membered ring with sulfur and nitrogen), a 3,5-dichlorophenyl imino group, and a 4-ethoxy-3-methoxybenzylidene substituent. The Z-configuration of the benzylidene and imino groups is critical for π-π stacking and hydrogen-bonding interactions, influencing reactivity in nucleophilic/electrophilic substitutions . The electron-withdrawing Cl atoms on the phenyl ring enhance electrophilicity, while the ethoxy and methoxy groups on the benzylidene moiety modulate solubility and steric effects .

Q. What is the standard synthetic route for this compound, and what optimization strategies are recommended?

The synthesis involves a two-step condensation:

Step 1 : React 3,5-dichloroaniline with thiosemicarbazide to form the thiazolidinone precursor.

Step 2 : Condense with 4-ethoxy-3-methoxybenzaldehyde under basic conditions (e.g., NaOH/EtOH reflux).
Optimization :

  • Use anhydrous solvents to avoid hydrolysis of the imino group.
  • Monitor reaction progress via TLC to minimize by-products like sulfoxides or dehalogenated derivatives .

Q. Which spectroscopic techniques are most effective for confirming the Z-configuration of the benzylidene and imino groups?

  • NMR : 1^1H NMR coupling constants (JHHJ_{H-H} ~12–16 Hz for Z-alkenes) and NOE correlations between the benzylidene proton and aromatic protons confirm stereochemistry.
  • FT-IR : Stretching frequencies at 1650–1680 cm1^{-1} (C=N) and 1240–1260 cm1^{-1} (C-O of methoxy/ethoxy) validate functional groups .

Advanced Research Questions

Q. How can computational methods like DFT improve the prediction of this compound’s spectroscopic and electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can:

  • Simulate 13^{13}C/1^1H NMR chemical shifts with <5% deviation from experimental data.
  • Predict UV-Vis absorption bands by modeling HOMO-LUMO transitions, aiding in photochemical studies.
  • Map electrostatic potential surfaces to identify reactive sites for electrophilic attacks .

Q. What mechanistic insights explain contradictory biological activity data across studies?

Discrepancies in antimicrobial or anticancer activity may arise from:

  • Stereochemical variability : Impure Z/E mixtures in synthesis reduce potency.
  • Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffers), or cell lines alter bioavailability.
  • Target selectivity : Interactions with hemoglobin subunits (observed in analogs) may compete with primary targets .
    Resolution : Standardize assays (e.g., CLSI guidelines) and use HPLC-purified samples for biological screening.

Q. How can by-products from oxidation or reduction reactions be systematically characterized?

  • Oxidation : Use LC-MS to identify sulfoxide/sulfone derivatives (mass shift +16/+32 Da).
  • Reduction : Monitor the thiazolidinone ring opening via 1^1H NMR (disappearance of C=S at δ 2.8–3.2 ppm).
  • Mitigation : Add antioxidants (e.g., BHT) during synthesis or storage .

Q. What strategies enhance the compound’s stability under physiological conditions?

  • Formulation : Encapsulate in cyclodextrins or liposomes to protect against hydrolysis.
  • Derivatization : Replace the labile imino group with a methylene bridge (e.g., 2-aminothiazole analogs).
  • pH Adjustment : Buffer solutions (pH 6.5–7.4) minimize degradation in bioassays .

Methodological Tables

Q. Table 1. Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)By-Products
1Thiosemicarbazide, EtOH, Δ75–80Unreacted aniline
2NaOH, 4-ethoxy-3-methoxybenzaldehyde60–65Sulfoxides (5–10%)

Q. Table 2. Comparative Biological Activity

StudyIC50_{50} (μM)Assay TypeKey Finding
A12.3 ± 1.2MTT (HeLa)Cytotoxicity via ROS induction
B>50Resazurin (MCF-7)Low uptake due to hydrophobicity

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